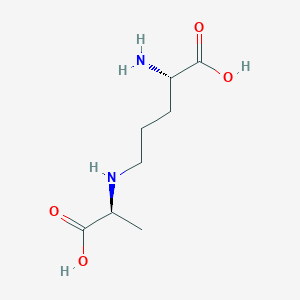

N(5)-(L-1-carboxyethyl)-L-ornithine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N(5)-(L-1-carboxyethyl)-L-ornithine, commonly known as L-CEO, is a naturally occurring amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It is synthesized from L-ornithine, an amino acid that is involved in the urea cycle, and has been shown to exhibit a range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Metabolic Engineering and Industrial Applications

N(5)-(L-1-carboxyethyl)-L-ornithine, as a derivative of L-ornithine, is closely associated with the amino acid's industrial and biological significance. L-ornithine is a key component widely used in food and medicine industries. The production of L-ornithine primarily relies on microbial fermentation, a process which has been extensively studied and optimized. Studies have shown that metabolic engineering of strains like Corynebacterium glutamicum can significantly enhance L-ornithine production. For instance, the deletion of certain genes and overexpression of others, like gdh2, along with modulations in the tricarboxylic acid cycle, have resulted in substantial increases in L-ornithine production (Zhang et al., 2019; Kim et al., 2015). These findings are critical for industrial applications where the demand for amino acids like L-ornithine is high due to their use in nutritional supplements and pharmaceutical products.

Glycation and its Biological Implications

N(5)-(L-1-carboxyethyl)-L-ornithine is also involved in the process of glycation, where sugars react with amino acids forming advanced glycation end-products (AGEs). Such compounds have been identified in various biological contexts and are associated with complications of diabetes and some neurodegenerative diseases. The formation of these compounds during food processing, cooking, and storage is a significant area of study, given the implications of AGEs on human health (Nemet et al., 2006; Scheijen et al., 2016). The understanding of how these compounds form and their exact role in disease progression is vital for developing dietary recommendations and therapeutic interventions.

Therapeutic Potential and Clinical Applications

Research has also delved into the potential therapeutic applications of L-ornithine and its derivatives. Studies have suggested that supplementation with L-ornithine can have beneficial effects on stress, sleep quality, and fatigue in humans. This highlights its potential as a nutritional supplement to alleviate stress and improve sleep and overall well-being (Miyake et al., 2014). Furthermore, its role in the urea cycle and involvement in metabolic pathways suggests its importance in various physiological processes and potential in treating metabolic disorders.

Eigenschaften

CAS-Nummer |

104537-93-1 |

|---|---|

Produktname |

N(5)-(L-1-carboxyethyl)-L-ornithine |

Molekularformel |

C8H16N2O4 |

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]pentanoic acid |

InChI |

InChI=1S/C8H16N2O4/c1-5(7(11)12)10-4-2-3-6(9)8(13)14/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |

InChI-Schlüssel |

DEGCDQUOHKYOQM-WDSKDSINSA-N |

Isomerische SMILES |

C[C@@H](C(=O)O)NCCC[C@@H](C(=O)O)N |

SMILES |

CC(C(=O)O)NCCCC(C(=O)O)N |

Kanonische SMILES |

CC(C(=O)O)NCCCC(C(=O)O)N |

Synonyme |

5-CE-Orn N(5)-(1-carboxyethyl)ornithine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

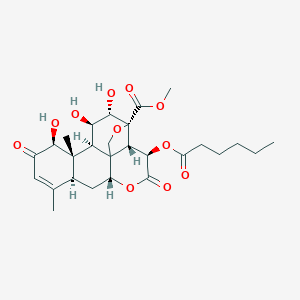

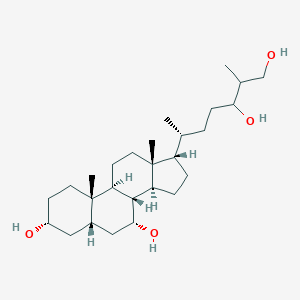

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)

![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)